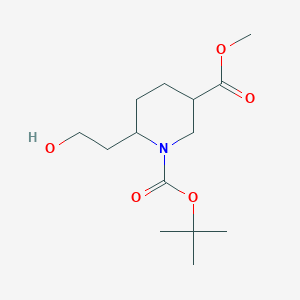

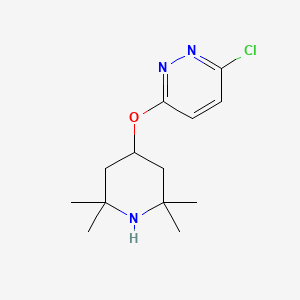

![molecular formula C6H3BrFN3 B6360943 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine CAS No. 1454814-05-1](/img/structure/B6360943.png)

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

Overview

Description

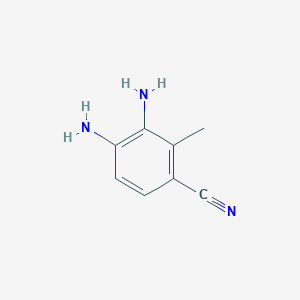

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a synthetic heterocyclic compound with the molecular formula C6H3BrFN3 . It has an average mass of 216.010 Da and a monoisotopic mass of 214.949432 Da .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and hydrogen (H) atoms in its structure . The exact structure can be determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A significant aspect of research on 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is its role in synthetic chemistry. Akkaoui et al. (2010) demonstrated the efficient direct arylation of imidazo[1,2‐b]pyridazines, highlighting a methodology that enables the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This process, which includes microwave-assisted, one-pot, two-step Suzuki cross-coupling/ palladium-catalysed arylation, is crucial for expanding the molecular diversity of this compound class with high purity and yields, thus providing a green and efficient approach to synthesizing these heterocycles Akkaoui et al., 2010.

Biological Activities and Drug Development

From a medicinal chemistry perspective, the imidazo[1,2-b]pyridazine scaffold is a versatile core structure for the development of bioactive compounds. Galtier et al. (2003) synthesized novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, exploring their antiviral activity. While these compounds did not exhibit antiviral activity against HIV, some showed potent inhibition of human cytomegalovirus and varicella-zoster virus replication in vitro. This suggests that modifications of the imidazo[1,2-b]pyridazine core can lead to significant antiviral properties, indicating the compound's potential as a lead structure in antiviral drug development Galtier et al., 2003.

Antimicrobial and Anti-inflammatory Applications

Further expanding on its biological applications, Rao et al. (2018) developed an ecofriendly and expedient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines showcasing the compound's potential in antimicrobial and anti-inflammatory domains. This methodology enabled the rapid preparation of a library of potential anti-inflammatory agents with strong inhibition of albumin denaturation and significant activity against certain bacteria Rao et al., 2018.

Safety and Hazards

The safety data sheet for similar compounds like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine suggests that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of the tuberculosis bacterium . The negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential site for nucleophilic attack .

properties

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTGQNADSJRPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

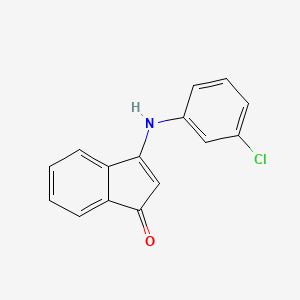

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

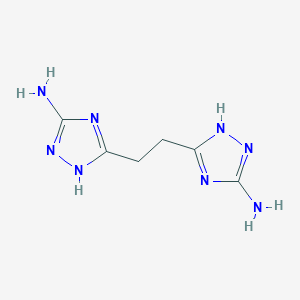

![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)

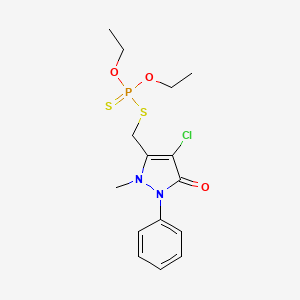

![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)